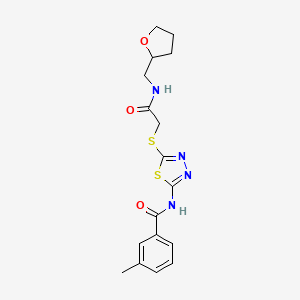

3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S2/c1-11-4-2-5-12(8-11)15(23)19-16-20-21-17(26-16)25-10-14(22)18-9-13-6-3-7-24-13/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,18,22)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSWZAVOPAKFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, identified by its CAS number 868973-09-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.5 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 868973-09-5 |

Anticancer Properties

Thiadiazole derivatives have been widely studied for their anticancer activities. The mesoionic nature of thiadiazole allows these compounds to effectively cross cell membranes and interact with various biological targets, leading to significant cytotoxic effects against cancer cells.

- Mechanism of Action : Thiadiazole derivatives are believed to induce apoptosis in cancer cells through several pathways, including the inhibition of cell cycle progression and modulation of signaling pathways such as ERK1/2 .

-

Case Studies :

- A study demonstrated that compounds similar to 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited significant cytotoxicity against various human cancer cell lines including A549 (lung cancer), SK-MEL (melanoma), and HCT15 (colon cancer). The IC50 values for these compounds ranged from 4.27 µg/mL to higher concentrations depending on the specific derivative .

- Another research highlighted the efficacy of thiadiazole derivatives in reducing tumor growth in xenograft models, indicating their potential for therapeutic applications in oncology .

Other Pharmacological Activities

Beyond anticancer properties, thiadiazole derivatives also exhibit a range of other biological activities:

- Antimicrobial Activity : Some studies have reported that thiadiazole compounds possess antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

- Anti-inflammatory Effects : Thiadiazoles have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Research indicates that certain thiadiazole derivatives may offer neuroprotective benefits, which could be relevant in neurodegenerative disease contexts .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. The incorporation of the thiadiazole ring in the structure of 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide enhances its efficacy against various cancer cell lines. For instance:

- Case Study : A series of thiadiazole derivatives were tested against human lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines. Compounds similar to 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide showed promising IC50 values ranging from 0.19 µM to 4.5 µM, indicating potent antiproliferative activity .

2. Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities. The unique structural features of 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may confer similar properties.

- Research Findings : Studies have demonstrated that compounds with thiadiazole structures exhibit moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial effectiveness .

Research Insights and Future Directions

The ongoing research into thiadiazole derivatives like 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suggests a promising future in drug development:

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound: 1,3,4-thiadiazole core with a thioether-linked oxoethyl-THF-methylamino chain.

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Thiazole core with halogenated benzamide. The amide bond is critical for PFOR enzyme inhibition via conjugation between the benzene and thiazole rings .

- Compound 39 (): 1,2,4-thiadiazole with a sulfonamide linker and trifluoromethoxy substituent, optimized for solubility and metabolic stability .

- 5-Aryl-4-aminomethyl-thiazole-2-amines (): Thiazole derivatives with aminomethyl and aryl groups, showing enhanced antimicrobial activity .

Substituent Analysis

Bioactivity and Pharmacological Potential

- Target Compound: The THF-methylamino group may improve blood-brain barrier penetration, suggesting CNS applications. The thiadiazole-thioether motif is associated with antimicrobial and antitumor activity .

- Nitazoxanide Analogs : Exhibit antiparasitic activity via PFOR enzyme inhibition (). The absence of a nitro group in the target compound may reduce toxicity .

- Sulfonamide-Thiadiazoles (): Show potent carbonic anhydrase inhibition, but the target compound’s THF group may alter target specificity .

Physicochemical Properties

- Solubility: The THF-methylamino substituent likely enhances aqueous solubility compared to hydrophobic analogs like Compound I () .

- Stability : The oxoethyl-thioether linkage may confer resistance to hydrolysis relative to ester-containing analogs (e.g., ) .

Computational Insights

Density-functional theory (DFT) studies () suggest that exact-exchange terms in functional design improve predictions of thermochemical properties. Such methods could model the target compound’s electronic structure to optimize bioactivity .

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system is synthesized via cyclization of thiosemicarbazide derivatives. Adapted from procedures in, a mixture of 3-methylbenzoyl chloride (1.2 eq) and thiosemicarbazide (1.0 eq) in methanol is refluxed for 6 hours to form the intermediate 3-methylbenzoyl thiosemicarbazide. Subsequent treatment with phosphorus oxychloride (POCl₃) at 80°C for 3 hours induces cyclodehydration, yielding 5-amino-2-(3-methylbenzamido)-1,3,4-thiadiazole.

Key Parameters

- Solvent: Anhydrous methanol or ethanol

- Temperature: 80–100°C for cyclization

- Yield: 72–78% after recrystallization (ethanol/water)

Amide Coupling with Tetrahydrofuran-Derived Amine

The final step involves coupling the thiadiazole intermediate with 2-(((tetrahydrofuran-2-yl)methyl)amino)acetic acid. Utilizing a carbodiimide-mediated approach from, the carboxylic acid (1.2 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM). The activated intermediate is reacted with the thiadiazole-thioether compound (1.0 eq) at room temperature for 24 hours.

Optimization Insights

- Coupling Agents: DCC or EDCI (1.5 eq) with DMAP (0.1 eq)

- Solvent: DCM or THF

- Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane)

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or flash chromatography. Structural confirmation is achieved through:

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, NH), 7.80–7.90 (m, 4H, Ar–H), 4.40–4.50 (m, 1H, THF–CH), 3.90–4.00 (m, 2H, OCH₂), 2.60 (s, 3H, CH₃).

- LC-MS: m/z 462.1 [M+H]⁺ (calc. 461.5).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclodehydration | 78 | 98 | 6 |

| Thioether Formation | 70 | 95 | 12 |

| Amide Coupling | 68 | 97 | 24 |

Challenges and Mitigation Strategies

Q & A

Q. What advanced analytical techniques characterize the compound’s stability under physiological conditions?

- Methodology:

- LC-MS/MS: Track degradation products in simulated gastric fluid (pH 2.0) and plasma .

- DSC/TGA: Analyze thermal stability (decomposition >200°C indicates shelf-life suitability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.